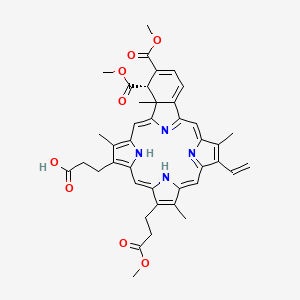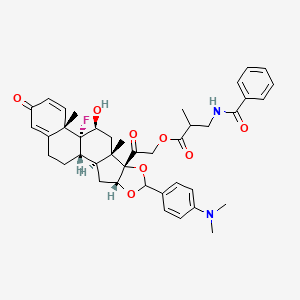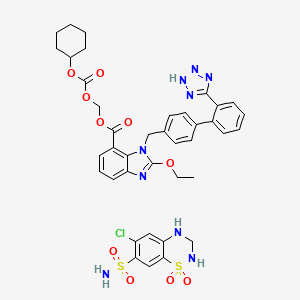
Atacand plus
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ATACAND PLUS is a combination medication used to treat high blood pressure (hypertension). It contains two active ingredients: candesartan cilexetil and hydrochlorothiazide. Candesartan cilexetil is an angiotensin II receptor blocker, while hydrochlorothiazide is a diuretic. Together, they work to lower blood pressure by relaxing blood vessels and reducing fluid retention .
Synthetic Routes and Reaction Conditions:
Candesartan Cilexetil: The synthesis of candesartan cilexetil involves multiple steps, starting from the condensation of 2-ethoxy-1-[(2’-tetrazol-5-yl)biphenyl-4-yl]methyl-1H-benzimidazole-7-carboxylic acid with 1-cyclohexyloxycarbonyloxyethyl bromide.
Hydrochlorothiazide: Hydrochlorothiazide is synthesized through the sulfonation of 3-chloro-4-(3-hydroxy-2-methylpropyl)benzenesulfonamide, followed by cyclization with ammonia.
Industrial Production Methods:
- The industrial production of this compound involves the large-scale synthesis of both active ingredients, followed by their combination in specific ratios to form the final product. The process includes rigorous quality control measures to ensure the purity and efficacy of the medication .
Types of Reactions:
Candesartan Cilexetil: Undergoes hydrolysis to form the active metabolite, candesartan, which binds to angiotensin II receptors.
Hydrochlorothiazide: Participates in oxidation and reduction reactions, primarily in the liver, leading to its excretion.
Common Reagents and Conditions:
Candesartan Cilexetil: Hydrolysis is typically carried out in an aqueous medium at physiological pH.
Hydrochlorothiazide: Metabolized in the liver with the involvement of cytochrome P450 enzymes.
Major Products Formed:
Candesartan Cilexetil: The major product is candesartan, which is the active form of the drug.
Hydrochlorothiazide: The primary metabolites are excreted unchanged in the urine.
Scientific Research Applications
ATACAND PLUS has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the interactions of angiotensin II receptor blockers and diuretics.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Industry: Utilized in the development of new antihypertensive therapies and combination medications.
Mechanism of Action
Candesartan Cilexetil: Acts by blocking the angiotensin II type 1 receptors, preventing the binding of angiotensin II, a potent vasoconstrictor. This leads to the relaxation of blood vessels and a subsequent reduction in blood pressure . Hydrochlorothiazide: Increases the excretion of sodium and water by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the kidney, leading to a decrease in blood volume and blood pressure .
Comparison with Similar Compounds
Losartan: Another angiotensin II receptor blocker with similar antihypertensive effects.
Valsartan: Known for its efficacy in reducing blood pressure and preventing heart failure.
Irbesartan: Used for treating hypertension and diabetic nephropathy.
Uniqueness of ATACAND PLUS:
Properties
Molecular Formula |
C39H40ClN9O10S2 |
|---|---|
Molecular Weight |
894.4 g/mol |
IUPAC Name |
6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;cyclohexyloxycarbonyloxymethyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
InChI |
InChI=1S/C32H32N6O6.C7H8ClN3O4S2/c1-2-41-31-33-27-14-8-13-26(30(39)42-20-43-32(40)44-23-9-4-3-5-10-23)28(27)38(31)19-21-15-17-22(18-16-21)24-11-6-7-12-25(24)29-34-36-37-35-29;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h6-8,11-18,23H,2-5,9-10,19-20H2,1H3,(H,34,35,36,37);1-2,10-11H,3H2,(H2,9,12,13) |
InChI Key |
SILZMUYIPZXMAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OCOC(=O)OC6CCCCC6.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


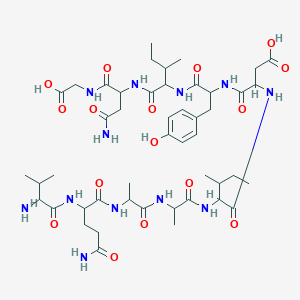
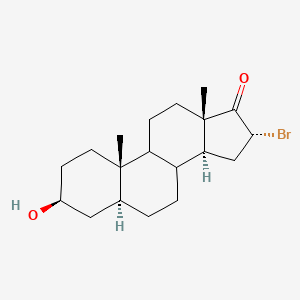
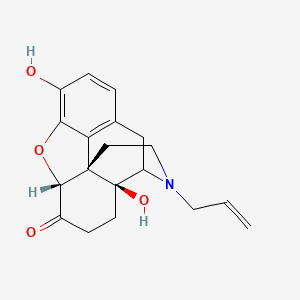
![(2S,3S)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B10858094.png)
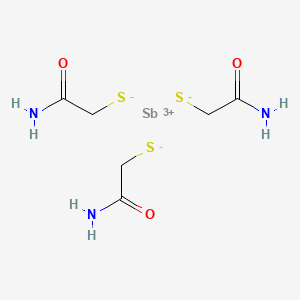
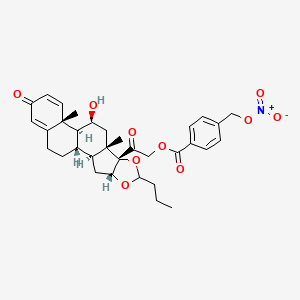
![[2-(11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoethyl] 4-(nitrooxymethyl)benzoate](/img/structure/B10858125.png)

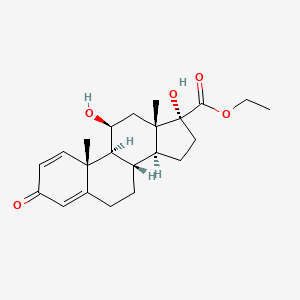
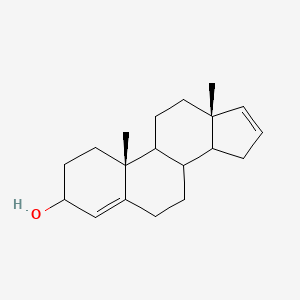
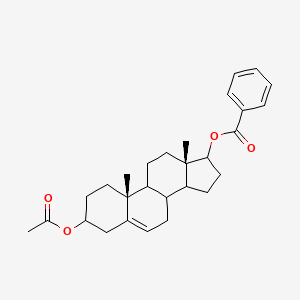
![1-(3-(1H-Indol-3-yl)propanoyl)-6-butyl-8-(piperidin-4-ylmethyl)tetrahydro-1H-pyrazino[1,2-a]pyrimidine-4,7(6H,8H)-dione](/img/structure/B10858155.png)
